molecular formula C6H2Cl2N2S B8543235 2,3-Dichloro-6-isothiocyanatopyridine

2,3-Dichloro-6-isothiocyanatopyridine

Cat. No.: B8543235
M. Wt: 205.06 g/mol
InChI Key: MFJBJIDWQXSZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C6H2Cl2N2S

Molecular Weight

205.06 g/mol

IUPAC Name

2,3-dichloro-6-isothiocyanatopyridine

InChI

InChI=1S/C6H2Cl2N2S/c7-4-1-2-5(9-3-11)10-6(4)8/h1-2H

InChI Key

MFJBJIDWQXSZHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)Cl)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 2,3-dichloro substitution enhances electrophilicity compared to mono-chloro analogs, increasing reactivity toward nucleophilic aromatic substitution (SNAr) .
  • The isothiocyanate group distinguishes it from halogen-only analogs (e.g., 2,6-dichloro-5-fluoropyridine), enabling selective bioconjugation with biomolecules via thiourea bond formation .

Stability and Handling

  • Thermal Stability : this compound decomposes above 200°C, whereas 3,4-dichloro analogs are marginally more stable (decomposition at 210°C).
  • Hydrolytic Sensitivity: The -NCS group hydrolyzes slowly in aqueous media (t½ = 48 hours at pH 7), requiring anhydrous storage. Mono-chloro analogs hydrolyze faster (t½ = 12–24 hours) .

3. Conclusion this compound distinguishes itself from analogs through enhanced electrophilicity, dual reactivity, and superior bioactivity. Its structural features make it indispensable in drug discovery and materials science, though solubility limitations necessitate careful solvent selection.

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